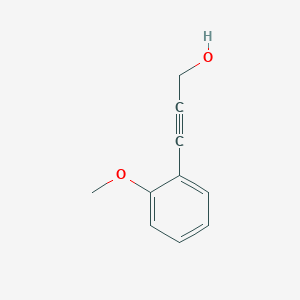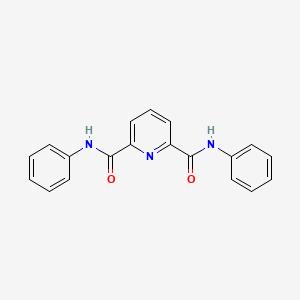
N-Nosyl-N'-Boc-1,4-diaminobutane, N-(2-Nitrobenzenesulfonyl)-N'-(t-Butyloxycarbonyl)-1,4-diaminobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by the presence of both a nitrobenzenesulfonyl group and a t-butyloxycarbonyl (Boc) group attached to a 1,4-diaminobutane backbone. This compound is particularly useful in the preparation of various pharmacologically active compounds and in the synthesis of spermidine analogues.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Nosyl-N'-Boc-1,4-diaminobutane typically begins with 1,4-diaminobutane as the starting material.
Protection of Amino Groups: The amino groups on 1,4-diaminobutane are protected using the Boc group. This is achieved by reacting 1,4-diaminobutane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Introduction of the Nitrobenzenesulfonyl Group: The protected diamine is then reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base to introduce the nitrobenzenesulfonyl group.
Purification: The final product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of N-Nosyl-N'-Boc-1,4-diaminobutane involves scaling up the above reaction conditions, ensuring efficient mixing, temperature control, and purification processes to achieve high yields and purity.
Types of Reactions:
Oxidation: N-Nosyl-N'-Boc-1,4-diaminobutane can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzenesulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction of the nitro group can be achieved using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium azide (NaN3) or thiols.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.
Reduction Products: Amines derived from the reduction of the nitro group.
Substitution Products: Compounds with different functional groups replacing the nitrobenzenesulfonyl group.
Scientific Research Applications
N-Nosyl-N'-Boc-1,4-diaminobutane is widely used in scientific research due to its versatility as an intermediate. Its applications include:
Chemistry: It is used in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is employed in the preparation of bioactive molecules and in the study of biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and in drug discovery.
Industry: It is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which N-Nosyl-N'-Boc-1,4-diaminobutane exerts its effects depends on the specific reaction or application. Generally, the compound acts as a protecting group for amino functionalities, preventing unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, while the nitrobenzenesulfonyl group can be cleaved using nucleophiles.
Molecular Targets and Pathways Involved:
Protecting Group Chemistry: The Boc group protects amino groups, which can be deprotected using acids such as trifluoroacetic acid (TFA).
Nucleophilic Substitution: The nitrobenzenesulfonyl group can be replaced by nucleophiles, leading to the formation of new compounds.
Comparison with Similar Compounds
N-Nosyl-N'-Boc-1,4-diaminobutane is similar to other compounds that contain protecting groups and functional groups for organic synthesis. Some similar compounds include:
N-Boc-1,4-diaminobutane: Similar structure but lacks the nitrobenzenesulfonyl group.
N-Boc-1,3-propanediamine: Similar Boc protection but different carbon chain length.
N-Boc-ethylenediamine: Similar Boc protection but shorter carbon chain.
Uniqueness: N-Nosyl-N'-Boc-1,4-diaminobutane is unique due to the combination of the nitrobenzenesulfonyl group and the Boc group on a 1,4-diaminobutane backbone, making it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
tert-butyl N-[4-[(2-nitrophenyl)sulfonylamino]butyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O6S/c1-15(2,3)24-14(19)16-10-6-7-11-17-25(22,23)13-9-5-4-8-12(13)18(20)21/h4-5,8-9,17H,6-7,10-11H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYYJAZUNHDNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Azaspiro[3.3]heptan-5-one hydrochloride](/img/structure/B6291672.png)







![Ethyl 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B6291714.png)



![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)

